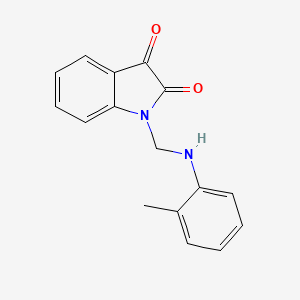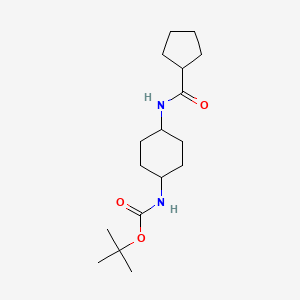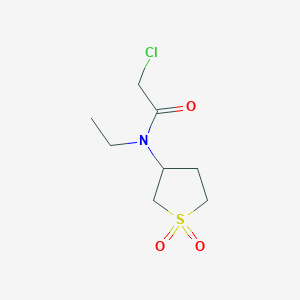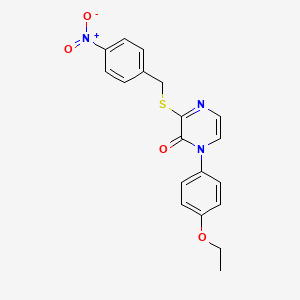![molecular formula C48H44BrN5O4 B2852812 Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) CAS No. 408356-71-8](/img/structure/B2852812.png)
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) is a fluorescent probe that is commonly used in scientific experiments for biological imaging and detection . It is comprised of rhodamine B, a highly fluorescent organic dye, and phenanthroline, an organic molecule that can form stable complexes with metal ions, and benzyl.
Molecular Structure Analysis
The molecular formula of RPA is C48H44BrN5O4 . The IUPAC name is 6-(diethylamino)-N,N-diethyl-9-[2-({[4-(1,10-phenanthrolin-5-ylcarbamoyl)benzyl]oxy}carbonyl)phenyl]-3H-xanthen-3-iminium bromide .Physical And Chemical Properties Analysis
RPA is a hydrophobic compound that is soluble in organic solvents such as ethanol, methanol, and acetonitrile. Its molecular weight is 834.7981 g/mol . RPA emits a bright red fluorescence under visible light when excited with blue light, making it useful for biological imaging studies.Applications De Recherche Scientifique
Dye Solubilization in Microemulsions
Rhodamine B, including its derivatives like RPA, has been used to study the effects of modifications in Cetrimonium Bromide counter-anions by transition metals on CTAB/Butanol/n-hexane/water microemulsion . This research is innovative as it explores the comparative solubilization of Rhodamine-B (RB) by Cetyltrimethylammonium bromide (CTAB) and its modified forms .
2. Comparative Study of Rhodamine B Treatment RPA can be used in comparative studies between different processes such as biodegradation and photocatalysis to discover which one is more efficient to degrade Rhodamine B . This synthetic dye is widely used in the textile and food industries .
Ecotoxicity of By-Products
The ecotoxicity of the by-products resulting from the treatments of Rhodamine B can be assessed using RPA . This is especially important in the context of environmental safety and sustainability .
Biosorption Studies
RPA can be used in biosorption studies. For instance, a 13% biosorption was observed with an uptake capacity of 4.2 mg g −1 dry matter of S. cerevisiae cultivated in the presence of 5 mg L −1 of RhB after 150 min .
Photocatalysis Assays
RPA can be used in photocatalysis assays. For example, TiO 2 doped with 5 per cent Cerium was used as a catalyst under UV light irradiation .
Phytotoxicity Measurement
The phytotoxicity of RhB in solution was measured using the germination index (GI) of watercress seeds . The GI decreases by 75% for an RhB solution of 100 mg L −1 compared to the control sample .
Mécanisme D'action
Target of Action
The primary target of RPA is mitochondrial chelatable iron (Fe 2+) . Iron is essential for many biological processes, but it can also foster the generation of highly destructive oxygen species .
Mode of Action
RPA is a fluorescent sensor that specifically targets Fe 2+ . The cationic fluorophore of the membrane-permeable compound allows the observation by fluorescence microscopy and, based on the negative membrane potential of mitochondria, the targeting especially into mitochondria of viable cells .
Biochemical Pathways
RPA is used in the determination of the mitochondrial chelatable iron pool and the assessment of mitochondrial iron uptake . It also helps in assessing alterations of the mitochondrial chelatable iron pool under pathological conditions and the contribution of mitochondrial chelatable iron to physiological and pathological cellular processes .
Pharmacokinetics
It is known that rpa selectively accumulates in the mitochondria of cells, such as cultured hepatocytes . This suggests that RPA has good cellular permeability and is able to reach its target site effectively.
Result of Action
The interaction of RPA with Fe 2+ leads to a strong and stoichiometric quenching of RPA fluorescence . This change can be observed and measured, providing a means to assess the function of labile (“redox-active”) iron in processes of cell and tissue injury where free radicals are considered to be involved .
Action Environment
The action of RPA is influenced by the presence of Fe 2+ ions in the environment . In a cell-free system, RPA fluorescence is strongly and stoichiometrically quenched by Fe 2+ ions . This suggests that the efficacy and stability of RPA may be influenced by the concentration of Fe 2+ ions in the environment.
Orientations Futures
Propriétés
IUPAC Name |
[6-(diethylamino)-9-[2-[[4-(1,10-phenanthrolin-5-ylcarbamoyl)phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H43N5O4.BrH/c1-5-52(6-2)34-21-23-39-42(28-34)57-43-29-35(53(7-3)8-4)22-24-40(43)44(39)36-14-9-10-15-37(36)48(55)56-30-31-17-19-32(20-18-31)47(54)51-41-27-33-13-11-25-49-45(33)46-38(41)16-12-26-50-46;/h9-29H,5-8,30H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKAXBNKFUSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852729.png)
![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)



![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2852734.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)
![N-(benzo[d]thiazol-2-yl)-3-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2852741.png)

![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)

![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)